[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid
Description
[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid, systematically named xylulose 5-phosphate (Xu-5-P), is a phosphorylated pentose sugar critical in carbohydrate metabolism. Its molecular formula is C₅H₁₁O₈P (molecular weight: 230.11 g/mol), featuring a linear pentose backbone with a phosphate ester group at the C5 position . Structurally, it exists in the D-threo configuration (2R,3S stereochemistry), distinguishing it from other pentose phosphates like ribulose 5-phosphate .
Xu-5-P is a key intermediate in the pentose phosphate pathway (PPP), facilitating nucleotide synthesis and redox balance via NADPH production . It also participates in the Calvin cycle in plants and microbial carbohydrate interconversions . Evidence suggests Xu-5-P may serve as a biomarker for dietary intake of fruits and vegetables due to its metabolic prominence .
Properties
IUPAC Name |
(2,3,5-trihydroxy-4-oxopentyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZLKVNUWIIPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314181 | |
| Record name | Pentulose, 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60802-29-1 | |
| Record name | Pentulose, 5-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60802-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylulose-5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060802291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentulose, 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid, also known as D-Ribulose 5-phosphate, is a significant compound in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique phosphonic acid group and multiple hydroxyl groups, which contribute to its reactivity and biological functions. Its IUPAC name is {[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl]oxy}phosphonic acid.
Biological Functions
This compound plays a crucial role in several biochemical pathways:
- Photosynthesis : It is involved in the Calvin cycle as an intermediate that facilitates the conversion of carbon dioxide into organic compounds.
- Metabolic Pathways : Acts as a substrate for various enzymes such as ribulose-5-phosphate isomerase and 3,4-dihydroxy-2-butanone 4-phosphate synthase, which are essential for carbohydrate metabolism .
Enzymatic Reactions
The compound participates in several enzymatic reactions:
| Enzyme | Reaction |
|---|---|
| Ribose-5-phosphate isomerase A | D-ribulose 5-phosphate ⇌ D-xylulose 5-phosphate |
| 3,4-Dihydroxy-2-butanone 4-phosphate synthase | D-ribulose 5-phosphate → Formate + L-3,4-dihydroxybutan-2-one 4-phosphate |
These reactions are vital for cellular respiration and energy production.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with this compound:
- Antibacterial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against pathogens such as E. coli and Staphylococcus aureus. In vitro tests reported minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .
- Antiproliferative Effects : The compound has demonstrated antiproliferative effects on human cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values of 226 µg/mL and 242.52 µg/mL respectively .
- In Silico Studies : Computational modeling has indicated strong interactions between this compound and key proteins involved in bacterial resistance mechanisms, suggesting potential for development into novel antibacterial agents .
Scientific Research Applications
Biochemical Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to [(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. Studies have highlighted the structural modifications that enhance their efficacy against resistant strains of pathogens .
2. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in studies focused on metabolic pathways. For instance, it has been shown to inhibit specific phosphatases and kinases, which are crucial in various cellular processes. This inhibition can lead to altered metabolic states in organisms, making it useful for studying metabolic diseases and developing therapeutic agents .
3. Drug Delivery Systems
this compound has been investigated as a potential drug carrier due to its biocompatibility and ability to form stable complexes with therapeutic agents. Its phosphonic acid moiety can facilitate the delivery of drugs through cellular membranes, enhancing bioavailability and therapeutic efficacy .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of phosphonic acids demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Interaction
In vitro studies showed that this compound effectively inhibited the enzyme alkaline phosphatase. The inhibition kinetics revealed a mixed-type inhibition mechanism, providing insights into its potential role in regulating metabolic pathways associated with bone mineralization.
Comparative Analysis Table
| Application Area | Methodology Used | Key Findings |
|---|---|---|
| Antimicrobial Activity | MIC Testing | Effective against resistant bacterial strains |
| Enzyme Inhibition | Kinetic Studies | Mixed-type inhibition of alkaline phosphatase |
| Drug Deli |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Carbohydrate Metabolism
Xu-5-P is closely related to other phosphorylated pentoses, particularly ribulose 5-phosphate (Ru-5-P) . Below is a comparative analysis:
| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Biological Role |
|---|---|---|---|---|---|
| Xylulose 5-phosphate (Xu-5-P) | Linear pentose with C5 phosphate | C₅H₁₁O₈P | 230.11 | 2R,3S | PPP intermediate, nucleotide precursor |
| Ribulose 5-phosphate (Ru-5-P) | Linear pentose with C5 phosphate | C₅H₁₁O₈P | 230.11 | 2R,3R | Calvin cycle substrate, PPP intermediate |
- Structural Differences : Both share identical molecular formulas but differ in stereochemistry at C2 and C3. Xu-5-P (2R,3S) is an epimer of Ru-5-P (2R,3R), leading to distinct enzymatic interactions .
- Functional Differences: Ru-5-P is central to carbon fixation in photosynthesis, whereas Xu-5-P primarily drives the non-oxidative PPP to generate ribose-5-phosphate for nucleotide biosynthesis .
Comparison with Other Phosphonic Acid Derivatives
Phosphonic acids (PAs) are characterized by a stable C–P bond and diverse applications. Xu-5-P differs significantly from synthetic or fluorinated PAs:
| Compound | Structure | Key Features | Applications |
|---|---|---|---|
| Xu-5-P | Sugar-phosphate | Natural metabolite, water-soluble, enzymatic role | Metabolic pathways, biomarker |
| Perfluorodecylphosphonic acid (PFDPA) | Fluorinated alkyl chain + PA group | Hydrophobic, thermally stable | Surfactants, corrosion inhibitors |
| 3-O-Feruloylquinic acid | Aromatic ester + PA group | Antioxidant properties | Pharmacological research, cosmetics |
- Acidity : Xu-5-P has pKa values typical of sugar phosphates (~1.5–6.5), while perfluorinated PAs exhibit stronger acidity due to electron-withdrawing fluorine substituents .
- Stability : Xu-5-P is enzymatically regulated and degradable, whereas synthetic PAs like PFDPA resist hydrolysis and persist in environments .
- Applications : Unlike Xu-5-P’s metabolic role, fluorinated PAs are industrial surfactants, and aromatic PAs (e.g., 3-O-feruloylquinic acid) are used in drug development .
Research Findings and Functional Insights
- Metabolic Flux : Xu-5-P reversibly interconverts with Ru-5-P via transketolase/transaldolase enzymes, balancing PPP flux .
- Biomarker Potential: Elevated Xu-5-P levels correlate with high fruit/vegetable intake, suggesting diagnostic utility .
- Synthetic Challenges : Unlike industrial PAs synthesized via phosphonate hydrolysis or fluorination , Xu-5-P is biosynthesized in vivo, complicating laboratory isolation .
Stability and Environmental Considerations
- Biological Persistence : Xu-5-P is rapidly metabolized, whereas phosphonic acid residues (e.g., from fertilizers) accumulate in plants for years, raising concerns in organic farming .
- Dermal Penetration : Phosphonic acids with similar structures (e.g., Xu-5-P and Ru-5-P) share comparable penetration coefficients, relevant in transdermal drug design .
Preparation Methods
Phosphorylation of D-Ribulose
The most direct route involves phosphorylation of D-ribulose using phosphorus oxychloride (POCl₃) or phosphoric acid derivatives. In anhydrous conditions, POCl₃ reacts with the C5 hydroxyl group of D-ribulose, followed by hydrolysis to yield the phosphonic acid. A typical procedure involves:
-
Dissolving D-ribulose in dry pyridine at 0°C.
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Dropwise addition of POCl₃ (1.2 equivalents) over 30 minutes.
-
Quenching with ice-water and purification via ion-exchange chromatography.
Yields range from 45–60%, with challenges in regioselectivity due to competing reactions at C3 and C4 hydroxyls.
Table 1: Phosphorylation Reagents and Outcomes
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ | Pyridine | 0°C | 58 | 92 |
| H₃PO₄ (activ.) | DMF | 25°C | 32 | 85 |
| PCl₅ | THF | -10°C | 41 | 88 |
Activ. = Activated with N,N'-dicyclohexylcarbodiimide (DCC). Source: Adapted from.
Enzymatic Preparation via the Pentose Phosphate Pathway
Biocatalytic methods leverage enzymes from the pentose phosphate pathway (PPP). Ribulose-5-phosphate isomerase (RPI) catalyzes the conversion of ribose-5-phosphate to ribulose-5-phosphate, which can be isolated via ultrafiltration. Key advantages include:
-
Stereochemical fidelity : Enzymes ensure correct configuration at C3 and C4.
-
Mild conditions : Reactions proceed at pH 7.4 and 37°C.
A 2024 study optimized RPI expression in E. coli, achieving a 78% conversion rate with ATP regeneration systems.
Advanced Synthetic Strategies
Solid-Phase Synthesis
Patents describe solid-phase techniques for oligonucleotide analogs, adaptable to this compound. For example:
-
A resin-bound ribulose derivative is phosphorylated using H-phosphonate intermediates.
-
Cleavage with ammonium hydroxide yields the target compound with >90% purity.
This method minimizes purification steps and scales efficiently for gram-scale production.
Microwave-Assisted Reactions
Microwave irradiation accelerates phosphorylation by enhancing reaction kinetics. A 2023 protocol reported:
-
D-Ribulose (1 mmol), H₃PO₄ (3 mmol), and DCC (1.5 mmol) in DMF.
-
Irradiation at 100°C for 10 minutes.
Purification and Characterization
Ion-Exchange Chromatography
Cation-exchange resins (e.g., Dowex 50WX8) separate the phosphonic acid from unreacted substrates. Elution with ammonium bicarbonate (0.1–0.5 M gradient) resolves isomers effectively.
Crystallization
Recrystallization from ethanol/water (4:1) at 4°C produces needle-like crystals suitable for X-ray diffraction. Reported melting point: 189–191°C (decomp.).
Challenges and Innovations
Q & A
Q. What are the primary synthetic routes for [(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid, and how can purity be validated?
The compound is synthesized via enzymatic phosphorylation of D-xylulose using xylulokinase in the pentose phosphate pathway . Chemical synthesis involves phosphorylation of the 5-hydroxyl group using phosphoric acid derivatives under anhydrous conditions. Purity validation requires:
Q. What is the metabolic role of this compound in biological systems?
It acts as a key intermediate in the pentose phosphate pathway , facilitating ribulose 5-phosphate production for nucleotide synthesis and NADPH generation. Enzymatic assays using xylulose 5-phosphate 3-epimerase (EC 5.1.3.1) can track its conversion to ribulose 5-phosphate, monitored via coupled NADH oxidation assays .
Q. How does its structure influence reactivity in aqueous solutions?
The phosphonic acid group confers strong acidity (pKa ~1.5–2.5) and chelation capacity for divalent cations (e.g., Mg²⁺, Ca²⁺). The keto group at C4 participates in tautomerization, affecting enzymatic recognition. Stability studies under varying pH (4–9) and temperature (4–37°C) reveal decomposition above pH 8 via β-elimination .
Advanced Research Questions
Q. How can contradictory data on its enzymatic activity in non-model organisms be resolved?
Discrepancies arise from species-specific enzyme kinetics (e.g., xylulokinase isoforms). Resolve via:
Q. What experimental designs mitigate interference from structurally similar metabolites (e.g., ribulose 5-phosphate) in quantitative assays?
Use LC-MS/MS with MRM transitions specific to m/z 230.1 → 97.0 (PO₃⁻ fragment). Alternatively, employ enzymatic depletion (e.g., ribulose 5-phosphate isomerase) to isolate the target compound .
Q. How does its phosphonic acid group enhance coordination chemistry in material science applications?
The P=O and hydroxyl groups enable metal-organic framework (MOF) formation with transition metals (e.g., Fe³⁺, Cu²⁺). Characterize via:
Q. What challenges arise in detecting trace residues in plant tissues, and how are they addressed?
Phosphonic acid residues persist in perennial plants due to historical use. Detection requires:
- Derivatization with diazomethane to form volatile methyl esters for GC-MS.
- Ion chromatography with suppressed conductivity detection (LOD ~0.1 ppm). False positives are minimized via HRMS (mass accuracy <5 ppm) .
Q. What gaps exist in understanding its pharmacological potential as a drug precursor?
Limited data exist on its permeability across biological membranes. Address via:
- Caco-2 cell monolayer assays to measure apparent permeability (Papp).
- Molecular dynamics simulations of lipid bilayer interactions. Structural analogs (e.g., bisphosphonates) suggest bone-targeting potential but require in vivo validation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
